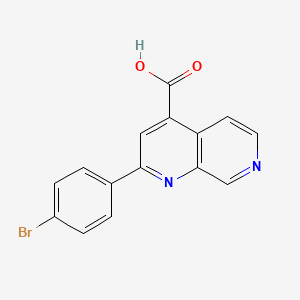
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromophenyl group attached to the naphthyridine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
For industrial production, the Suzuki-Miyaura coupling reaction can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. Additionally, the use of microwave-assisted synthesis can further enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The naphthyridine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can be esterified to form esters, which can be further modified for various applications.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: For modifying the naphthyridine ring.
Alcohols: For esterification reactions
Major Products
Substituted Derivatives: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic Acid: Another brominated aromatic compound with similar substitution patterns.
Naphthyridine Derivatives: Compounds with similar naphthyridine ring structures.
Pyrazoline Derivatives: Compounds with similar biological activities.
Uniqueness
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid is unique due to its specific combination of a bromophenyl group and a naphthyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C15H9BrN2O2 |
|---|---|
Poids moléculaire |
329.15 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H9BrN2O2/c16-10-3-1-9(2-4-10)13-7-12(15(19)20)11-5-6-17-8-14(11)18-13/h1-8H,(H,19,20) |
Clé InChI |
MUZQCNHTMZGYIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(C=CN=C3)C(=C2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


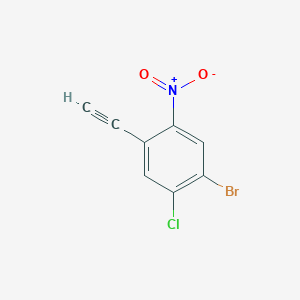
![5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12961041.png)
![7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12961044.png)

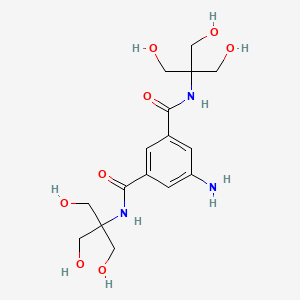
![2,3-Dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12961068.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12961076.png)
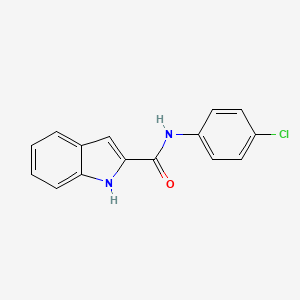
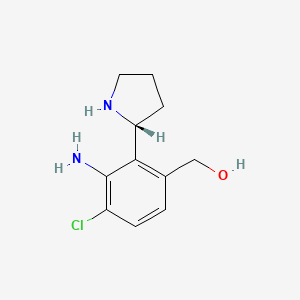


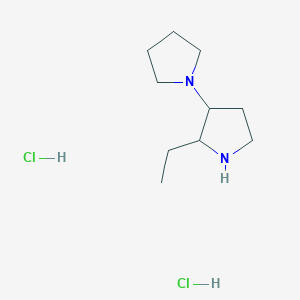

![3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B12961120.png)
